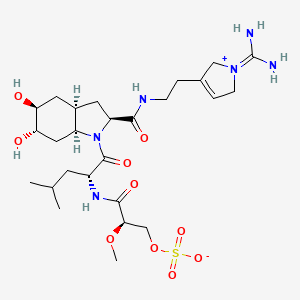

dysinosin A

Description

Properties

Molecular Formula |

C26H44N6O10S |

|---|---|

Molecular Weight |

632.7 g/mol |

IUPAC Name |

[(2R)-3-[[(2R)-1-[(2S,3aR,5S,6S,7aS)-2-[2-[1-(diaminomethylidene)-2,5-dihydropyrrol-1-ium-3-yl]ethylcarbamoyl]-5,6-dihydroxy-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-2-methoxy-3-oxopropyl] sulfate |

InChI |

InChI=1S/C26H44N6O10S/c1-14(2)8-17(30-24(36)22(41-3)13-42-43(38,39)40)25(37)32-18-11-21(34)20(33)10-16(18)9-19(32)23(35)29-6-4-15-5-7-31(12-15)26(27)28/h5,14,16-22,33-34H,4,6-13H2,1-3H3,(H6,27,28,29,30,35,36,38,39,40)/t16-,17-,18+,19+,20+,21+,22-/m1/s1 |

InChI Key |

FJKGWCOVORXKMM-FAWMDMTCSA-N |

Isomeric SMILES |

CC(C)C[C@H](C(=O)N1[C@H]2C[C@@H]([C@H](C[C@H]2C[C@H]1C(=O)NCCC3=CC[N+](=C(N)N)C3)O)O)NC(=O)[C@@H](COS(=O)(=O)[O-])OC |

Canonical SMILES |

CC(C)CC(C(=O)N1C2CC(C(CC2CC1C(=O)NCCC3=CC[N+](=C(N)N)C3)O)O)NC(=O)C(COS(=O)(=O)[O-])OC |

Synonyms |

dysinosin A |

Origin of Product |

United States |

Structural Characterization and Elucidation Methodologies of Dysinosin a

Advanced Spectroscopic Techniques for Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy has been a primary tool in elucidating the planar structure of dysinosin A. Detailed 1D and 2D NMR studies, including techniques such as COSY, TOCSY, HSQC/HMQC, and HMBC, were crucial in establishing the connectivity of atoms within the molecule. researchgate.netcore.ac.uk These experiments allowed researchers to identify the different subunits and their linkages. For instance, 2D-NMR was initially used during the screening of metabolites, leading to the discovery of this class of peptides. researchgate.net

Mass spectrometry, particularly High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), has complemented NMR data by providing accurate molecular weight information and fragmentation patterns. researchgate.net MS/MS data has been used to confirm the presence of specific substructures, such as the characteristic loss of sulfate (B86663) from the terminal glyceric acid residue observed in dysinosin standards. asm.org

While spectroscopic methods are powerful for determining the planar structure and relative stereochemistry, establishing the absolute configuration of chiral centers can be more challenging. Techniques like Marfey's method, coupled with HR ESI LCMS and chiral HPLC, have been employed to determine the absolute configuration of amino acid and hydroxyphenyl lactic acid residues in related compounds. researchgate.net

Detailed spectroscopic analysis, including the interpretation of chemical shifts and coupling constants from 1H and 13C NMR, along with correlations observed in 2D NMR experiments, provides the foundational data for proposing a chemical structure. core.ac.uk

X-ray Crystallography in Complex with Target Proteins for Absolute Configuration Confirmation

X-ray crystallography has played a critical role in confirming the absolute stereochemistry of dysinosin A. core.ac.ukaudreyli.com Specifically, the analysis of the crystal structure of dysinosin A in complex with human α-thrombin has been instrumental. mdpi.comresearchgate.net This co-crystallization allowed researchers to visualize the precise interactions between dysinosin A and the enzyme's active site, providing definitive evidence for the absolute configurations of the chiral centers. mdpi.comresearchgate.net

The X-ray structure of the dysinosin A-thrombin complex revealed how dysinosin A occupies the S1-S2-S3 pockets of thrombin and helped identify the 1-N-amidino-Δ-3-pyrroline and the 5,6-dihydroxy-octahydroindole-2-carboxylic acid moieties as the P1 and P2 elements, respectively. researchgate.net This crystallographic data, in conjunction with detailed NMR studies, provided robust evidence for the structural and configurational identity of dysinosin A. audreyli.com The configurations of the chiral centers of dysinosin A were confirmed to be C5 (R), C12 (S), C14 (S), C15 (S), C17 (R), and C19 (S). mdpi.comresearchgate.net The total synthesis of dysinosin A via an enantioselective route further provided definitive evidence for its structural and configurational identity. audreyli.compsu.edu

| Spectroscopic Technique | Information Provided | Key Findings for Dysinosin A |

| 1D and 2D NMR | Planar structure, connectivity, relative stereochemistry | Elucidation of overall structure, identification of subunits and linkages. researchgate.netcore.ac.uk |

| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns | Confirmation of molecular formula, identification of characteristic fragments (e.g., sulfate loss). researchgate.netasm.org |

| X-ray Crystallography | 3D structure, absolute configuration | Confirmation of absolute stereochemistry, visualization of protein-ligand interactions. mdpi.comresearchgate.netaudreyli.com |

Biosynthetic Pathways and Biological Origins of Dysinosin a

Identification of Producer Organisms and Symbiotic Relationships

Dysinosin A was initially isolated from an Australian sponge belonging to the family Dysideidae. researchgate.netcapes.gov.brnih.govmdpi.com While sponges are the source from which the compound is isolated, the actual producers of many sponge-derived bioactive metabolites, including dysinosins, are often their microbial symbionts. asm.orgnih.govnih.govmdpi.comfrontiersin.org

Research, particularly using comparative genomics, has provided strong evidence that filamentous cyanobacteria of the genus Hormoscilla (formerly Oscillatoria spongeliae), which live in symbiosis with Dysideidae sponges like Lamellodysidea herbacea, harbor the biosynthetic machinery for dysinosin production. asm.orgnih.govnih.govmdpi.com This symbiotic relationship is considered obligate for the cyanobacteria, as they have been challenging to cultivate independently. asm.orgresearchgate.net The sponge host benefits from this symbiosis by gaining access to chemically diverse secondary metabolites produced by the cyanobacterial partner. asm.orgnih.govmdpi.com

Genomic and Proteomic Approaches to Biosynthetic Gene Cluster Elucidation

Genomic studies have been instrumental in identifying the gene clusters responsible for the biosynthesis of dysinosins in the symbiotic Hormoscilla cyanobacteria. asm.orgnih.govnih.govresearchgate.net Comparative genomic analysis of different Hormoscilla populations from L. herbacea sponges revealed that one population contained a unique gene cluster homologous to aeruginosin biosynthetic gene clusters found in other cyanobacteria, such as Planktothrix agardhii. asm.orgresearchgate.net

This putative dysinosin biosynthetic gene cluster (BGC) contains genes homologous to those involved in aeruginosin biosynthesis, including genes for non-ribosomal peptide synthetases (NRPS) and enzymes responsible for assembling the characteristic Choi moiety. asm.orgresearchgate.net The presence of this BGC in the Hormoscilla symbiont genome provides genetic evidence supporting its role in dysinosin production. asm.orgresearchgate.net

Analysis of the BGC has shown similarities to the aer gene cluster responsible for aeruginosin biosynthesis. asm.orgresearchgate.net Key components identified include genes homologous to aerB, an NRPS gene likely responsible for incorporating leucine (B10760876), and genes aerC to aerG, which are associated with the synthesis and attachment of the Choi unit. asm.orgresearchgate.net A putative glycosyltransferase gene, aerI, has also been identified within the cluster. asm.orgresearchgate.net Notably, a gene homologous to aerA, typically involved in loading a phenylpyruvate unit in aeruginosin biosynthesis, was found to be missing in the dysinosin BGC, which aligns with the structural differences between dysinosins and canonical aeruginosins. asm.orgresearchgate.net

Genomic data has also led to the discovery of new dysinosin-like molecules through genome-mining-guided isolation, further validating the link between the identified BGC and dysinosin production. asm.orgresearchgate.net

Enzymatic Mechanisms in Dysinosin A Biosynthesis

Based on the identified biosynthetic gene cluster and the known mechanisms for related compounds like aeruginosins, the biosynthesis of dysinosin A is proposed to occur via a hybrid non-ribosomal peptide synthetase/polyketide synthase (NRPS-PKS) pathway. mdpi.comoup.comnih.gov NRPS and PKS systems are multi-modular enzyme complexes that assemble complex natural products by sequentially adding and modifying building blocks. mdpi.comnih.gov

The core structure of dysinosin A is assembled through peptidic linkages, characteristic of NRPS activity. capes.gov.brnih.gov The presence of the Choi moiety is a defining feature of aeruginosins and dysinosins, and its biosynthesis involves specific enzymes encoded within the BGC, including isomerases and reductases. mdpi.comnih.govnih.gov The incorporation of D-leucine is facilitated by an adenylation (A) domain within an NRPS module that specifically recognizes and activates leucine. asm.orgresearchgate.netnih.gov

The sulfated glyceric acid moiety at the N-terminus is another distinctive feature of dysinosin A. researchgate.netcapes.gov.brnih.gov While the precise enzymatic steps for the formation and sulfation of this unit in dysinosin A biosynthesis are not as extensively detailed as the peptide assembly, related biosynthetic pathways for other sulfated natural products involve sulfotransferase enzymes. nih.gov The absence of the sulfate (B86663) group in dysinosin D, a related analog, results in a significant difference in biological activity, highlighting the importance of this modification. mdpi.commdpi.com

The biosynthesis involves the assembly of the distinct building blocks: the Choi unit, D-leucine, the sulfated glyceric acid, and the amidinopyrroline moiety, catalyzed by the enzymatic machinery encoded by the BGC. researchgate.netcapes.gov.brnih.govasm.orgresearchgate.net The amidinopyrroline part is structurally related to moieties found in other cyanobacterial peptides like oscillarin, suggesting a related biosynthetic origin involving enzymes that handle guanidino or amidino group formation and cyclization. acs.org

The modular nature of NRPS-PKS systems allows for variations in the incorporated monomers and modifications, contributing to the structural diversity observed within the dysinosin family. mdpi.comnih.govrsc.org

Synthetic Strategies for Dysinosin a and Analogues

Total Synthesis Approaches and Methodological Advancements

The total synthesis of dysinosin A presents considerable challenges due to its multiple stereocenters and unique structural subunits. audreyli.comacs.orgpsu.edu Several research groups have contributed to this field, with notable contributions from the Hanessian group, who reported the first total synthesis. audreyli.comacs.orgiupac.orgdrugfuture.comsynarchive.comhanessiangroup.comhanessiangroup.com

Retrosynthetic Analysis and Key Disconnections

The retrosynthetic analysis of dysinosin A typically involves disconnecting the molecule into several key building blocks, corresponding to its distinct structural subunits. The Hanessian synthesis, for instance, approached dysinosin A by envisioning disconnections that led to three main subunits: the 5,6-dihydroxyoctahydroindole-2-carboxylic acid core, the sulfated glyceric acid-D-leucine fragment, and the amidinopyrroline moiety. acs.orgpsu.edunih.gov

A key disconnection involves breaking the peptide bonds linking these subunits. The 5,6-dihydroxyoctahydroindole-2-carboxylic acid core, a bicyclic system, was often retrosynthetically traced back to a functionalized proline or glutamic acid derivative. audreyli.comacs.orgpsu.eduuno.edu The sulfated glyceric acid-D-leucine fragment was typically disconnected into D-leucine and a sulfated glyceric acid precursor, which could be derived from a carbohydrate like D-mannitol. audreyli.comacs.orgpsu.edu The amidinopyrroline subunit, with its unusual guanidine-like structure within a pyrroline (B1223166) ring, required specific strategies for its construction. audreyli.comacs.orgpsu.edu

Figure 1 illustrates a generalized retrosynthetic disconnection of Dysinosin A into its core subunits.

| Subunit | Originating Chiral Pool/Precursor (Example) |

| 5,6-dihydroxyoctahydroindole-2-carboxylic acid | L-Glutamic acid or L-pyroglutamic acid |

| Sulfated glyceric acid | D-Mannitol or D-glyceric acid derivative |

| D-Leucine | D-Leucine |

| Amidinopyrroline | Butyrolactone and allylamine |

Stereocontrolled Synthesis of Chiral Building Blocks

A crucial aspect of the total synthesis of dysinosin A is the precise control of stereochemistry at multiple chiral centers. grafiati.comiupac.orgpsu.edu The synthesis relies heavily on stereocontrolled reactions to establish the correct absolute and relative configurations in each building block.

For the 5,6-dihydroxyoctahydroindole-2-carboxylic acid core, strategies involved starting from enantiopure precursors like L-glutamic acid or L-pyroglutamic acid and employing stereoselective transformations. audreyli.comacs.orgpsu.eduuno.edu This included stereoselective alkylations and subsequent cyclization reactions to form the bicyclic system. audreyli.comdrugfuture.com The introduction of the hydroxyl groups at the 5 and 6 positions required controlled epoxidation and subsequent epoxide opening or stereoselective dihydroxylation reactions. audreyli.compsu.edudrugfuture.com

The sulfated glyceric acid-D-leucine fragment utilized commercially available D-leucine. The sulfated glyceric acid portion was synthesized in a stereocontrolled manner, often starting from D-mannitol, involving steps like selective protection, oxidative cleavage, and sulfation. audreyli.compsu.edudrugfuture.com

The synthesis of the amidinopyrroline subunit also demanded stereochemical control, particularly in forming the substituted pyrroline ring. audreyli.comdrugfuture.com

Application of Modern Synthetic Methodologies (e.g., Olefin Metathesis)

Modern synthetic methodologies have played a vital role in the efficient construction of the complex framework of dysinosin A. Olefin metathesis, particularly ring-closing metathesis (RCM), has been a prominent tool in several synthetic routes. acs.orgresearchgate.netaudreyli.comacs.orgpsu.edudrugfuture.comsynarchive.comnih.gov

In the synthesis of the 5,6-dihydroxyoctahydroindole-2-carboxylic acid core, RCM was effectively utilized to form the six-membered ring of the octahydroindole system. This involved synthesizing a diene precursor with the appropriate substitution pattern and then subjecting it to RCM conditions using Grubbs catalysts. acs.orgresearchgate.netaudreyli.comacs.orgpsu.edudrugfuture.comsynarchive.comnih.gov This reaction efficiently created the cyclic structure with control over the position of the double bond, which could then be further functionalized.

Olefin metathesis was also applied in the synthesis of the amidinopyrroline subunit, where a ring-closing metathesis of a bis-allylic amine derivative was used to construct the substituted pyrroline ring. psu.edudrugfuture.com

Other modern techniques, such as stereoselective catalytic reactions, have been employed to establish specific stereocenters and functional groups throughout the synthesis. grafiati.com

Chemical Synthesis of Dysinosin A Derivatives and Analogues

The chemical synthesis of dysinosin A derivatives and analogues is undertaken to explore the structure-activity relationships of this class of compounds and to potentially develop new molecules with modified or enhanced properties. psu.edu This involves modifying the structure of dysinosin A or its key subunits through chemical reactions.

Synthetic strategies for analogues often leverage the routes developed for the total synthesis of dysinosin A, allowing for the introduction of variations at specific steps or by preparing modified building blocks. psu.edu This can involve standard peptide coupling reactions to assemble modified subunits. audreyli.comdrugfuture.com The synthesis of various aeruginosin analogues, in general, has been a focus of research to understand the structural features responsible for their inhibitory activities against serine proteases. acs.orgresearchgate.net

The ability to synthesize dysinosin A and its analogues provides a platform for further research into their chemical space and potential applications. psu.edu

Molecular Mechanisms of Action and Biological Targets of Dysinosin a

Inhibition of Serine Proteases: A Primary Research Focus

Dysinosin A has been identified as a potent inhibitor of both Factor VIIa and thrombin, two critical enzymes in the blood coagulation pathway. capes.gov.brnih.gov This dual inhibitory activity distinguishes it as a compound of interest in the study of coagulation regulation. mdpi.com

Factor VIIa Inhibition Mechanisms

Dysinosin A demonstrates potent inhibition of Factor VIIa, a serine protease that initiates the extrinsic pathway of blood coagulation. capes.gov.brnih.gov Research indicates that dysinosin A inhibits Factor VIIa with a Ki value of 108 nM. capes.gov.brnih.gov Analogues of dysinosin A, such as dysinosins B, C, and D, also exhibit inhibitory activity against Factor VIIa, with Ki values of 90 nM, 124 nM, and 1320 nM, respectively. mdpi.com The presence of a sulfate (B86663) group in dysinosins A-C is associated with increased potency against Factor VIIa compared to dysinosin D, which lacks this group, suggesting the sulfate group contributes to binding. mdpi.commdpi.com

Thrombin Inhibition Mechanisms

Dysinosin A also acts as an inhibitor of thrombin (Factor IIa), a central enzyme in the coagulation cascade responsible for converting fibrinogen to fibrin (B1330869) and activating platelets. capes.gov.brnih.govspandidos-publications.com Dysinosin A inhibits thrombin with a Ki value of 452 nM. capes.gov.brnih.gov Other dysinosins, including B, C, and D, show thrombin inhibitory activity with Ki values of 170 nM, 550 nM, and >5.1 µM, respectively. mdpi.com Similar to Factor VIIa inhibition, the sulfate group in dysinosins A-C appears to be important for potent thrombin inhibition, as dysinosin D, lacking this group, is significantly less active. mdpi.commdpi.com

Here is a table summarizing the inhibitory activity of Dysinosin A and its analogues against Factor VIIa and Thrombin:

| Compound | Factor VIIa Ki (nM) | Thrombin Ki (nM) |

| Dysinosin A | 108 | 452 |

| Dysinosin B | 90 | 170 |

| Dysinosin C | 124 | 550 |

| Dysinosin D | 1320 | >5100 |

Protein-Ligand Interaction Studies through X-ray Crystallography

X-ray crystallography has been employed to understand the molecular interactions between dysinosin A and its biological targets, particularly thrombin. mdpi.comresearchgate.netacs.org Crystallization of dysinosin A with human α-thrombin has provided insights into how dysinosin A interacts with the active site of the enzyme. researchgate.netacs.org

Characterization of Binding Pockets (e.g., S1-S2-S3)

Crystallographic analysis reveals that dysinosin A occupies the S1, S2, and S3 pockets within the active site of thrombin. researchgate.netacs.org The S1 pocket of thrombin is characterized by an aspartic acid residue (Asp-189) at its base, which interacts with basic functionalities of inhibitors. spandidos-publications.comuno.edu The S2 pocket is a hydrophobic region near Trp-60D, capable of accommodating larger aliphatic or hydrophobic residues. spandidos-publications.com The S3 pocket is described as relatively flat and exposed to the solvent. spandidos-publications.com

Identification of Key Interacting Moieties (e.g., P1, P2)

Within the thrombin active site, specific moieties of dysinosin A interact with the defined binding pockets. The 1-N-amidino-Δ-3-pyrroline moiety of dysinosin A is identified as the P1 moiety and is positioned deep within the S1 pocket of thrombin. capes.gov.brnih.govresearchgate.net The 5,6-dihydroxy-octahydroindole-2-carboxylic acid is identified as the P2 moiety. capes.gov.brnih.govresearchgate.net The guanidino group of dysinosin A is buried deep in the P1 pocket, forming interactions. acs.org The 5,6-dihydroxy-octahydroindole is located underneath tryptophan 86, with its hydroxyl groups parallel to the tryptophan aromatic ring. acs.org Glutamic acid 232 is positioned above the 1-N-amidino-Δ-3-pyrroline. acs.org The sulfate group is also suggested to contribute to the binding of dysinosin A to both thrombin and Factor VIIa. mdpi.commdpi.com

Cellular and In Vitro Biological Activity Profiling

Beyond enzyme inhibition, research on dysinosin A includes profiling its biological activity in cellular and in vitro systems. Dysinosin A's potent inhibition of Factor VIIa and thrombin highlights its potential impact on the coagulation cascade in biological contexts. capes.gov.brnih.gov While specific details on extensive cellular or in vitro activity profiling beyond enzyme inhibition are not extensively detailed in the provided search results, its identification as a potent inhibitor of key coagulation enzymes suggests its primary biological activity is related to modulating blood coagulation. capes.gov.brnih.govmdpi.com The study of dysinosin A and its analogues has also contributed to the broader understanding of aeruginosins as serine protease inhibitors with diverse biological activities. mdpi.comresearchgate.net

Dysinosin A is a marine natural product isolated from a sponge of the family Dysideidae. nih.govresearchgate.netcapes.gov.br It has been identified as a potent inhibitor of key enzymes in the blood coagulation cascade, specifically factor VIIa (FVIIa) and thrombin. nih.govresearchgate.netcapes.gov.brmdpi.com These enzymes are serine proteases that play crucial roles in the process leading to fibrin mesh formation and platelet aggregation. nih.govresearchgate.net

Preclinical studies have investigated the anticoagulant activity of dysinosin A, primarily focusing on its inhibitory effects on FVIIa and thrombin in vitro. Dysinosin A has demonstrated potent inhibitory activity against FVIIa with a reported inhibition constant (Ki) of 108 nM. nih.govresearchgate.netcapes.gov.br It also inhibits thrombin, albeit with a slightly lower potency, exhibiting a Ki of 452 nM. nih.govresearchgate.netcapes.gov.br This dual inhibitory activity targeting both FVIIa and thrombin suggests a potential strategy for anticoagulation. mdpi.com

Research findings indicate that the presence of a sulfate group in dysinosin A contributes significantly to its potency against both FVIIa and thrombin. researchgate.netmdpi.commdpi.com Comparisons with desulfated analogs, such as dysinosin D, show a considerable reduction in inhibitory activity, highlighting the importance of this functional group for binding to these serine proteases. researchgate.netmdpi.commdpi.com

While in vitro studies have clearly established dysinosin A's inhibitory profile against FVIIa and thrombin, detailed research findings specifically on its anticoagulant activity in preclinical animal models are less extensively reported in the provided search results compared to the in vitro enzymatic inhibition data. The available information primarily focuses on the compound's isolation and its potent in vitro enzyme inhibition constants. nih.govresearchgate.netcapes.gov.br Some sources discuss in vivo antithrombotic assays using other marine compounds or general methods for evaluating antithrombotic activity in preclinical models, but specific data for dysinosin A in such models are not prominently detailed in these results. mdpi.com

Based on the available in vitro data, the inhibitory constants for dysinosin A against FVIIa and thrombin are summarized below:

| Target Enzyme | Inhibition Constant (Ki) |

| Factor VIIa | 108 nM |

| Thrombin | 452 nM |

Structure Activity Relationship Sar Studies and Rational Design of Dysinosin a Analogues

Impact of Specific Structural Moieties on Protease Inhibition

Variations in the structural components of dysinosin A and related aeruginosins significantly influence their inhibitory profiles against different serine proteases.

Role of the Sulfate (B86663) Group in Potency and Selectivity

The sulfate group present in the N-terminal glyceric acid of dysinosin A is a key determinant of its inhibitory activity, particularly against factor VIIa and thrombin mdpi.commdpi.com. Comparative studies with desulfated analogues, such as dysinosin D, have demonstrated a notable decrease in potency. Dysinosin D, which lacks the sulfate group, is reported to be approximately 10 times less active against both factor VIIa and thrombin compared to dysinosins A-C mdpi.commdpi.com. This suggests that the negatively charged sulfate group plays a significant role in binding to the active sites of these proteases, contributing to both potency and potentially selectivity mdpi.comnih.gov. The hydrogen bonding network formed by the sulfate group within the enzyme complex, such as the dysinosin A-thrombin complex, supports its importance in binding nih.gov.

Here is a table illustrating the impact of the sulfate group based on reported Ki values:

| Compound | Sulfate Group | Factor VIIa Ki (nM) | Thrombin Ki (nM) |

| Dysinosin A | Present | 108 nih.govresearchgate.netmdpi.com | 452 nih.govresearchgate.netmdpi.com |

| Dysinosin D | Absent | 1320 mdpi.com | >5100 mdpi.com |

Influence of Halogenation (e.g., Chlorine) on Binding and Efficacy

Halogenation, such as the presence of a chlorine atom, in dysinosin A analogues can significantly enhance their inhibitory activity. Chlorodysinosin A, a derivative with a chlorine atom on the leucine (B10760876) residue, has been identified as one of the most potent inhibitors among the natural aeruginosin family against thrombin, factor VIIa, and factor Xa mdpi.comresearchgate.net. The introduction of chlorine in the D-leucine moiety has been shown to dramatically improve the IC50 values for thrombin inhibition researchgate.net.

Computational studies, including molecular dynamics simulations, suggest that the chlorine atom contributes to enhanced hydrophobic interactions in the S3 subsite of thrombin researchgate.netacs.org. This can lead to a decreased desolvation penalty and an entropic gain due to the release of water molecules from the protein binding site acs.org. Furthermore, the chlorine atom appears to stabilize the biologically active conformation of the dysinosin analogue by restricting rotation around the χ1 dihedral angle of the modified leucine side chain researchgate.netacs.org.

A comparative look at the activity of dysinosin A and chlorodysinosin A highlights the impact of halogenation:

| Compound | Halogenation | Thrombin IC50 | Factor VIIa IC50 | Factor Xa IC50 |

| Dysinosin A | Absent | ~452 nM (Ki) nih.govresearchgate.net | ~108 nM (Ki) nih.govresearchgate.net | Not specified in source |

| Chlorodysinosin A | Present | 37 nM rsc.org | 39 nM uno.edu | Potent inhibitor researchgate.net |

Note: Ki and IC50 values are reported as found in the sources and may not be directly comparable.

Effects of Glycosylation on Biological Activity

Glycosylation, the attachment of a sugar moiety, has also been observed in dysinosin analogues, such as dysinosin B mdpi.commdpi.com. The presence of a sugar moiety in dysinosin B has been associated with a slightly increased inhibition of factor VIIa compared to dysinosins A and C mdpi.comescholarship.org. However, this modification also led to decreased selectivity for thrombin mdpi.com. This suggests that glycosylation can influence the binding affinity and specificity of dysinosin analogues towards different proteases.

| Compound | Glycosylation | Factor VIIa Inhibition | Thrombin Selectivity |

| Dysinosin A | Absent | Baseline | Higher |

| Dysinosin B | Present | Slightly Increased mdpi.comescholarship.org | Decreased mdpi.com |

Computational Modeling and Molecular Dynamics Simulations in SAR Investigations

Computational modeling and molecular dynamics (MD) simulations have become valuable tools in understanding the interactions between dysinosin A and its analogues with target proteases at an atomic level researchgate.netacs.orgacs.org. These techniques provide insights into binding poses, conformational stability, and the dynamics of the inhibitor-enzyme complex.

For instance, MD simulations have been used to investigate the conformational behavior of dysinosin A and chlorodysinosin A when bound to thrombin researchgate.netacs.org. These simulations revealed that the chlorine atom in chlorodysinosin A restricts the conformational flexibility of the leucine side chain, which is believed to play a role in its enhanced activity researchgate.netacs.org.

Computational studies can also help predict the binding free energies of different analogues, guiding the design of more potent inhibitors. The hydrogen bonding networks and other key interactions observed in crystal structures and confirmed by MD simulations provide a detailed picture of the molecular basis for the observed SAR mdpi.comnih.gov.

Strategies for Structure-Based Inhibitor Design

The detailed structural information obtained from NMR studies, X-ray crystallography of inhibitor-enzyme complexes, and computational modeling has been instrumental in guiding structure-based inhibitor design strategies for dysinosin A analogues nih.govaudreyli.commdpi.comresearchgate.net.

Key strategies include:

Targeting Subsites: Identifying and optimizing interactions with specific subsites within the protease active site, such as the P1 and P2 pockets, based on the binding modes of dysinosin A and its analogues nih.govresearchgate.netescholarship.org. The amidinopyrroline and dihydroxy-octahydroindole moieties of dysinosin A, occupying the P1 and P2 positions respectively, are key scaffolds for design nih.govresearchgate.net.

Modifying Key Moieties: Rational modification of crucial structural elements like the sulfate group, halogen atoms, and amino acid residues to enhance potency, selectivity, and pharmacokinetic properties mdpi.commdpi.comresearchgate.net.

Exploiting Conformational Effects: Designing analogues that favor biologically active conformations or induce favorable conformational changes in the target enzyme, as suggested by molecular dynamics simulations researchgate.netacs.org.

Mimicking Natural Product Features: Utilizing the unique structural features of dysinosin A, such as the Choi moiety and the amidinopyrroline, as scaffolds for the synthesis of novel inhibitors audreyli.comresearchgate.net.

Structure-based design, supported by detailed SAR studies and computational methods, provides a powerful approach for developing new dysinosin A-based protease inhibitors with improved therapeutic potential nih.govresearchgate.neteurekaselect.commedcraveonline.com.

Advanced Research Methodologies and Techniques Applied to Dysinosin a Studies

High-Throughput Screening in Natural Product Discovery

High-throughput screening (HTS) plays a significant role in the initial identification of natural products with desired biological activities from extensive libraries of extracts. Dysinosin A itself was discovered through a natural product screening program aimed at finding serine protease inhibitors. acs.orgdcceew.gov.au This process involved the high-throughput screening of marine sponge extracts. acs.org HTS allows for the rapid evaluation of numerous samples, enabling the identification of potential lead compounds like dysinosin A that exhibit inhibitory effects on enzymes such as factor VIIa and thrombin. acs.orgdcceew.gov.au The application of HTS in marine biodiscovery has been instrumental in uncovering novel bioactive molecules from diverse marine organisms. dcceew.gov.au

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Intermolecular Interactions

NMR spectroscopy is a fundamental technique for the structural elucidation of natural products, including dysinosin A. Both 1D and 2D NMR experiments were crucial in determining the planar structure of dysinosin A. mdpi.comacs.org Techniques such as COSY, HMBC, and NOESY provide detailed information about the connectivity of atoms and spatial relationships within the molecule. core.ac.uk Specifically, 2D-NMR combined with acid hydrolysis studies was used in the initial determination of dysinosin A's structure. mdpi.comnih.gov NMR has also been employed to investigate the conformational preferences of dysinosin A. Chemical exchange correlations observed in NOESY spectra suggested the presence of conformational isomers rather than structural isomers for dysinosin A. mdpi.comresearchgate.net Furthermore, NMR studies can provide insights into the interactions between dysinosin A and its target proteins, although detailed intermolecular interactions are often more definitively revealed by techniques like X-ray crystallography. core.ac.uk

Mass Spectrometry for Structural Characterization and Metabolite Profiling

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of natural products, as well as for structural characterization through fragmentation analysis. MS, often coupled with chromatographic techniques like HPLC or UPLC, is used for metabolite profiling and the identification of known and novel compounds in complex biological extracts. frontiersin.orgasm.orgfrontiersin.org For dysinosin A and its analogues, MS data, particularly MS/MS, has been used to support structural assignments and identify related molecules, such as desoxydysinosins, by observing characteristic fragmentation patterns and neutral mass losses (e.g., loss of a sulfate (B86663) group). asm.orgnih.gov Combined MS/MS data and molecular networking have been applied to discover new dysinosin molecules through genome-mining-guided isolation efforts. asm.orgnih.gov

X-ray Crystallography for Protein-Ligand Complex Analysis

X-ray crystallography provides high-resolution three-dimensional structural information, which is particularly valuable for understanding the precise interactions between a small molecule like dysinosin A and its protein targets. The crystal structure of the dysinosin A-thrombin complex has been determined, offering critical insights into how dysinosin A binds to the active site of thrombin. mdpi.comcapes.gov.bracs.orgcore.ac.ukresearchgate.net This analysis revealed that dysinosin A occupies the S1, S2, and S3 pockets of thrombin. researchgate.net The X-ray structure also highlighted key interactions, such as hydrogen bonding between arginines in thrombin and the sulfate residue in dysinosin A, explaining the contribution of the sulfate group to binding affinity. acs.org X-ray crystallography of complexes with related inhibitors, such as chlorodysinosin A bound to thrombin, has allowed for comparison of binding modes and structure-activity relationships within the aeruginosin family. acs.orgresearchgate.netacs.org This structural information is vital for structure-based drug design efforts aimed at developing more effective inhibitors. researchgate.netasm.org

Future Perspectives in Dysinosin a Research

Elucidation of Remaining Biosynthetic Intermediates and Enzymes

Understanding the complete biosynthetic pathway of dysinosin A is a critical area for future research. Dysinosin A is a nonribosomal peptide, and its synthesis is carried out by a complex machinery involving nonribosomal peptide synthetases (NRPSs). While some components of aeruginosin biosynthesis, a related family, have been studied, the specific enzymes and intermediates involved in the formation of the unique structural elements of dysinosin A, such as the 5,6-dihydroxy-octahydroindole-2-carboxylic acid (Choi) moiety and the sulfated glyceric acid, require further elucidation. nih.govasm.org Comparative genomic studies of cyanobacterial symbionts, which are often the true producers of these metabolites in sponges, have identified gene clusters potentially responsible for dysinosin biosynthesis. asm.orgasm.org Future work will involve detailed genetic and biochemical studies to identify the specific genes and enzymes within these clusters that catalyze each step of dysinosin A assembly and modification. This includes identifying the enzymes responsible for the hydroxylation of the octahydroindole ring and the sulfation of the glyceric acid residue. asm.orgasm.org Elucidating these steps will not only provide fundamental insights into natural product biosynthesis but also potentially enable engineered biosynthesis for producing dysinosin A and its analogues in controlled systems. nih.govasm.org

Development of Novel Synthetic Routes for Complex Analogues

The complex structure of dysinosin A presents challenges for chemical synthesis. While total syntheses of dysinosin A and its chlorinated analogue, chlorodysinosin A, have been reported, the development of more efficient and versatile synthetic routes is crucial for accessing a wider range of complex analogues. acs.orgaudreyli.com Future research will focus on developing novel synthetic strategies that allow for easier modification of the different subunits of dysinosin A, particularly the highly functionalized octahydroindole core and the sulfated glyceric acid. This could involve exploring new coupling chemistries, stereoselective transformations, and protecting group strategies. audreyli.com The ability to synthesize diverse analogues will be essential for structure-activity relationship (SAR) studies aimed at identifying compounds with improved potency, selectivity, and pharmacokinetic properties. nih.gov For instance, studies on chlorodysinosin A, a more potent inhibitor, highlight the importance of specific structural modifications, such as the presence of a chlorine atom, which influences conformational stability and interactions with the target enzyme. acs.org Developing synthetic routes that can readily incorporate such modifications or introduce novel functionalities is a key future direction.

Exploration of Undiscovered Biological Activities and Target Pathways

While dysinosin A is known for its serine protease inhibitory activity, particularly against factor VIIa and thrombin, future research should explore other potential biological activities and target pathways. nih.gov Given the diverse bioactivities observed for other members of the aeruginosin family and marine natural products, dysinosin A may possess additional therapeutic potentials. nih.govmdpi.com This could include investigating its effects on other proteases, enzymes, or receptors involved in various physiological and pathological processes. For example, exploring its activity against proteases involved in inflammation, cancer progression, or neurological disorders could reveal new therapeutic avenues. mdpi.com Furthermore, investigating potential off-target effects at higher concentrations could also uncover unexpected biological activities. High-throughput screening assays and phenotypic screens could be employed to explore a broad spectrum of biological targets and pathways modulated by dysinosin A.

Rational Design of Enhanced Serine Protease Inhibitors

Building upon the understanding of dysinosin A's interaction with serine proteases, a significant future direction is the rational design of enhanced inhibitors. nih.gov X-ray crystallographic studies of dysinosin A bound to thrombin have provided valuable insights into its binding mode and the key interactions with the enzyme's active site. nih.govaudreyli.comresearchgate.net Future research will leverage this structural information, along with computational modeling and SAR data from synthetic analogues, to design inhibitors with improved potency, selectivity, and pharmacokinetic profiles. nih.govmedcraveonline.com This involves identifying critical residues in the protease binding site and designing dysinosin A analogues that optimize interactions with these residues. Strategies could include modifying the P1, P2, and other subunits to enhance binding affinity and specificity for particular proteases like factor VIIa or thrombin, while minimizing off-target effects. nih.govmedcraveonline.com The development of chlorodysinosin A, which shows enhanced potency compared to dysinosin A, serves as an example of how structural modifications can lead to improved inhibitory activity. acs.org Future rational design efforts will aim to create a new generation of dysinosin A-derived inhibitors with tailored properties for specific therapeutic applications.

Potential for Preclinical Development of Dysinosin A-Derived Lead Compounds

The potent inhibitory activity of dysinosin A against key coagulation enzymes highlights its potential as a lead compound for the development of new anticoagulant therapies. nih.gov Future research will focus on the preclinical development of dysinosin A and its promising analogues. This involves comprehensive in vitro and in vivo studies to evaluate their efficacy, pharmacokinetics, and potential toxicity. Studies will be needed to assess their stability, bioavailability, metabolism, and excretion. Furthermore, evaluating their antithrombotic activity in relevant animal models will be crucial to determine their potential as therapeutic agents. nih.gov While dysinosin A itself shows promise, analogues with improved properties, such as enhanced oral bioavailability or longer half-life, may be better candidates for clinical translation. acs.org The identification of dysinosin A-derived lead compounds and their rigorous preclinical evaluation represent a critical step towards realizing the therapeutic potential of this class of marine natural products.

Q & A

Q. What is the primary mechanism of action of dysinosin A in coagulation pathways, and how does its inhibitory profile compare across serine proteases?

Dysinosin A inhibits coagulation factors VIIa (fVIIa) and thrombin by mimicking the arginine side chain and sulfated glyceric acid, which interact with key residues (e.g., Lys192, Lys60A/His57) in the active sites of these enzymes . Its inhibitory potency (KI) is 108 nM for fVIIa and 452 nM for thrombin, indicating higher specificity for fVIIa . Researchers should validate these interactions via competitive inhibition assays and crystallographic studies to confirm binding modes.

| Enzyme | Inhibition (KI) | Specificity Notes |

|---|---|---|

| fVIIa | 108 nM | Primary target |

| Thrombin | 452 nM | Moderate cross-reactivity |

| Factor Xa | Not reported | Lower affinity |

Q. How is dysinosin A structurally characterized, and which functional groups are critical for its bioactivity?

Dysinosin A features a sulfated glyceric acid moiety and an arginine-mimetic core, essential for binding to coagulation proteases . Structural elucidation via 1D/2D-NMR and mass spectrometry is recommended to confirm stereochemistry and sulfate group placement. The sulfate group enhances fVIIa binding but reduces thrombin selectivity, as shown in dysinosin D (a desulfated analog with 10-fold higher potency) .

Advanced Research Questions

Q. What experimental strategies can improve the selectivity of dysinosin A for fVIIa over thrombin?

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified sulfate groups or arginine mimics. For example, dysinosin D’s lack of a sulfate group improves thrombin inhibition, suggesting sulfation modulates specificity .

- Computational Docking : Use molecular dynamics simulations to predict interactions with fVIIa-specific residues (e.g., Asp60, Lys192) .

- Enzyme Kinetics : Compare inhibition kinetics (e.g., IC50, KI) across proteases using fluorogenic substrates to quantify selectivity ratios .

Q. How can researchers resolve contradictions in reported inhibition potency (e.g., varying KI values) across studies?

- Standardized Assays : Use consistent buffer conditions (pH, ionic strength) and enzyme sources (recombinant vs. native) to minimize variability.

- Control Compounds : Include reference inhibitors (e.g., aprotinin for thrombin) to calibrate assay sensitivity .

- Structural Validation : Cross-reference inhibition data with X-ray crystallography or mutagenesis studies to confirm binding mechanisms .

Q. What methodologies are recommended for studying the biosynthesis of dysinosin A in marine sponges?

- Metabolomic Profiling : Use LC-HRMS to identify biosynthetic intermediates in Dysideidae sponges .

- Gene Cluster Analysis : Perform genome mining to locate nonribosomal peptide synthetase (NRPS) clusters responsible for dysinosin A’s tetrapeptide backbone .

- Isotope Labeling : Trace precursor incorporation (e.g., sulfated glyceric acid) using stable isotopes (e.g., ³⁴S) .

Q. How should researchers design experiments to evaluate dysinosin A’s therapeutic potential without conflating efficacy and toxicity?

- In Vitro Models : Test cytotoxicity in primary human hepatocytes and hemocompatibility in platelet-rich plasma .

- Dose-Response Curves : Establish therapeutic windows by comparing anti-coagulant effects (e.g., aPTT assays) vs. cell viability .

- In Vivo Validation : Use murine thrombosis models to assess efficacy while monitoring bleeding time as a toxicity endpoint .

Methodological Guidance for Data Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.